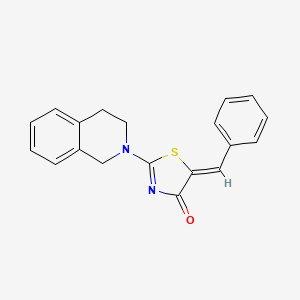
(5Z)-5-benzylidene-2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolone derivative with a tetrahydroisoquinoline compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the thiazolone ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrogenated derivatives.
Scientific Research Applications
(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are of interest, particularly in understanding its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is compared with other thiazolone and tetrahydroisoquinoline derivatives.
Thiazolone Derivatives: These compounds share the thiazolone ring structure but differ in their substituents and overall molecular architecture.
Tetrahydroisoquinoline Derivatives: These compounds feature the tetrahydroisoquinoline moiety but vary in their additional functional groups and ring systems.
Uniqueness
The uniqueness of (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2OS |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2OS/c22-18-17(12-14-6-2-1-3-7-14)23-19(20-18)21-11-10-15-8-4-5-9-16(15)13-21/h1-9,12H,10-11,13H2/b17-12- |
InChI Key |
GAHSXWJRAXSBGC-ATVHPVEESA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-C-[6-oxo-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl]pentitol](/img/structure/B11600379.png)

![Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11600408.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11600409.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600425.png)
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11600429.png)
![(2Z)-2-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11600434.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11600443.png)
![(2,6-dibromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11600445.png)
![Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11600446.png)
![N-cyclopentyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600452.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11600464.png)
![3,3'-[(5-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B11600466.png)
![prop-2-en-1-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600472.png)
